molecular formula C11H17Cl2FN2 B2545392 (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride CAS No. 334477-59-7

(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride

Cat. No.: B2545392
CAS No.: 334477-59-7
M. Wt: 267.17
InChI Key: HCVDUIKPXBXEAI-NVJADKKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2FN2 and its molecular weight is 267.17. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

Arylcycloalkylamines, including phenylpiperidines and piperazines, have been identified as key pharmacophoric groups in several antipsychotic agents. Research suggests that the arylalkyl substituents of these compounds can enhance the potency and selectivity of binding affinity at D2-like receptors, indicating their potential application in the development of new antipsychotic medications (Sikazwe et al., 2009).

Piperazine Derivatives for Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, with applications across a variety of therapeutic areas, including antipsychotic, antihistamine, antianginal, and anticancer medications. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules (Rathi et al., 2016).

Antimycobacterial Activity

Piperazine and its analogues have been investigated for their anti-mycobacterial properties against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in the treatment of tuberculosis (Girase et al., 2020).

Nanofiltration Membrane Development

Piperazine-based nanofiltration (NF) membranes featuring a crumpled polyamide layer have shown potential for dramatically improving membrane separation performance in environmental applications such as water purification and wastewater treatment. This research area emphasizes the versatility of piperazine derivatives beyond pharmacological applications (Shao et al., 2022).

Properties

IUPAC Name

(2S)-2-(4-fluoro-2-methylphenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11;;/h2-3,6,11,13-14H,4-5,7H2,1H3;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVDUIKPXBXEAI-NVJADKKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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